4-[4-(dimethylamino)benzenecarbothioyl]-N-(naphthalen-1-yl)piperazine-1-carbothioamide
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Overview
Description
4-[4-(dimethylamino)benzenecarbothioyl]-N-(naphthalen-1-yl)piperazine-1-carbothioamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 4-[4-(dimethylamino)benzenecarbothioyl]-N-(naphthalen-1-yl)piperazine-1-carbothioamide involves multiple steps, starting with the preparation of the core piperazine structure. The synthetic route typically includes the following steps:
Formation of the Piperazine Core: The piperazine core is synthesized through a reaction between ethylenediamine and diethyl oxalate, followed by cyclization.
Introduction of the Naphthalen-1-yl Group: The naphthalen-1-yl group is introduced via a nucleophilic substitution reaction using naphthalen-1-yl chloride.
Attachment of the Dimethylamino Group: The dimethylamino group is attached through a reaction with dimethylamine.
Formation of the Carbothioyl Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-[4-(dimethylamino)benzenecarbothioyl]-N-(naphthalen-1-yl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the carbothioyl group into corresponding acids and amines.
Scientific Research Applications
4-[4-(dimethylamino)benzenecarbothioyl]-N-(naphthalen-1-yl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[4-(dimethylamino)benzenecarbothioyl]-N-(naphthalen-1-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts. This interaction can inhibit the activity of certain enzymes, thereby affecting cellular processes. Additionally, the compound’s fluorescent properties allow it to be used as a probe for studying molecular interactions and dynamics.
Comparison with Similar Compounds
4-[4-(dimethylamino)benzenecarbothioyl]-N-(naphthalen-1-yl)piperazine-1-carbothioamide can be compared with other similar compounds, such as:
4-(dimethylamino)benzenecarbothioyl chloride: This compound shares the carbothioyl group but lacks the piperazine and naphthalen-1-yl groups, making it less complex and less versatile.
N-(naphthalen-1-yl)piperazine-1-carbothioamide:
4-(dimethylamino)benzenecarbothioyl-N-(phenyl)piperazine-1-carbothioamide: This compound has a phenyl group instead of a naphthalen-1-yl group, which affects its chemical properties and applications.
Properties
IUPAC Name |
4-[4-(dimethylamino)benzenecarbothioyl]-N-naphthalen-1-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4S2/c1-26(2)20-12-10-19(11-13-20)23(29)27-14-16-28(17-15-27)24(30)25-22-9-5-7-18-6-3-4-8-21(18)22/h3-13H,14-17H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCFGHDMWOYPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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